molecular formula C21H23ClN2 B2801046 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- CAS No. 2170734-03-7

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-

Cat. No.: B2801046
CAS No.: 2170734-03-7
M. Wt: 338.88
InChI Key: UZYNLIOXWLZSMP-UHFFFAOYSA-N
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Description

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is a chemical compound with the molecular formula C21H23ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a broad-spectrum anti-infective agent sets it apart from other quinoline derivatives .

Properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2/c1-13(2)16-8-6-9-17(14(3)4)21(16)23-18-10-5-7-15-11-12-19(22)24-20(15)18/h5-14,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYNLIOXWLZSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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